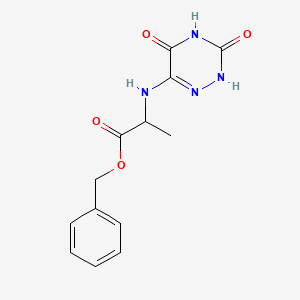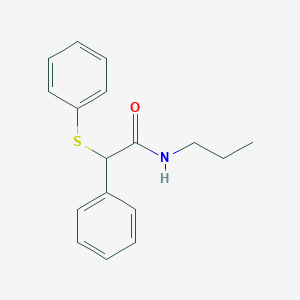![molecular formula C23H31N5O B5022909 6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, commonly known as CPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPN is a nicotinamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant effects.
Wirkmechanismus
The mechanism of action of CPPN is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. For example, CPPN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPPN has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy metabolism.
Biochemical and Physiological Effects:
CPPN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CPPN has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, CPPN has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPPN is that it exhibits a range of biological activities, making it a potentially useful compound for studying various diseases and conditions. Additionally, CPPN is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of CPPN is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of CPPN. One potential area of research is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis. Another area of research is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPPN and its potential use in the treatment of other diseases and conditions.
Synthesemethoden
CPPN can be synthesized by reacting 4-cyclopentyl-1,2-diamine with 3-(2-pyridinyl)propyl nicotinate in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain CPPN in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPPN has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, CPPN has been shown to exhibit anti-depressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(25-13-5-7-20-6-3-4-12-24-20)19-10-11-22(26-18-19)28-16-14-27(15-17-28)21-8-1-2-9-21/h3-4,6,10-12,18,21H,1-2,5,7-9,13-17H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFQUYSUZNSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5022826.png)
![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)


![N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5022850.png)
![2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5022862.png)
![2-ethoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5022863.png)
![8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline](/img/structure/B5022871.png)
![ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5022887.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5022906.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![2,4-diiodo-6-({methyl[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amino}methyl)phenol](/img/structure/B5022920.png)